molecular formula C10H15N3O B3008878 (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol CAS No. 1248954-85-9

(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol

Cat. No. B3008878
CAS RN: 1248954-85-9
M. Wt: 193.25
InChI Key: OQSRLEYHPCRRSB-UHFFFAOYSA-N
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Description

“(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol” is a compound with the molecular weight of 193.25 . The IUPAC name for this compound is [1- (2-pyrimidinyl)-4-piperidinyl]methanol . It is stored at ambient temperature .


Synthesis Analysis

The synthesis of piperidine derivatives, which includes “(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol”, has been a subject of research. A method combining three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction has been proposed .


Molecular Structure Analysis

The InChI code for “(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol” is 1S/C10H15N3O/c14-8-9-2-6-13 (7-3-9)10-11-4-1-5-12-10/h1,4-5,9,14H,2-3,6-8H2 .


Physical And Chemical Properties Analysis

“(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol” has a molecular weight of 193.25 . It is stored at ambient temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including pyrimidinylpiperidinemethanol, serve as essential building blocks in drug development. Researchers explore their structural modifications to create novel pharmaceutical agents. The piperidine ring imparts favorable pharmacokinetic properties, making it a valuable scaffold for designing drugs targeting various diseases .

Antioxidant Properties

Naturally occurring piperidine-based compounds, such as piperine , exhibit potent antioxidant activity. Piperine, found in plants of the Piperaceae family, can scavenge free radicals and protect cells from oxidative damage .

Catalysis and Organic Synthesis

Piperidine derivatives participate in various catalytic reactions. For instance, copper-catalyzed Csp3-H oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones represents an efficient synthetic route. This method enables the direct conversion of C-H bonds into ketones under mild conditions .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. Precautionary statements include P271, P261, and P280 .

Future Directions

Piperidine derivatives, including “(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol”, are considered important synthetic fragments for designing drugs and have been the subject of extensive research . They have been found in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

The primary targets of (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol are currently unknown. The compound belongs to the piperidine class of compounds, which are known to interact with a wide range of biological targets . .

Mode of Action

Piperidine derivatives are known to interact with their targets through a variety of mechanisms, including hydrogen bonding and hydrophobic interactions . The specific interactions of this compound with its targets would depend on the chemical structure of the targets and the environment in which the interactions occur.

Biochemical Pathways

Piperidine derivatives can affect a wide range of biochemical pathways depending on their specific targets

properties

IUPAC Name

(1-pyrimidin-2-ylpiperidin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-8-9-4-1-2-7-13(9)10-11-5-3-6-12-10/h3,5-6,9,14H,1-2,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSRLEYHPCRRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol

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